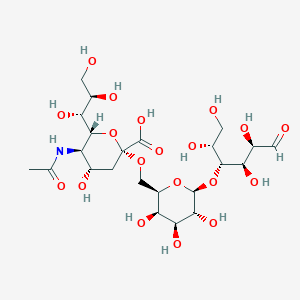

6'-Sialyllactose

Descripción general

Descripción

6’-Sialil lactosa es un oligosacárido de la leche materna sialilado, que es un componente significativo de la leche humana. Juega un papel crucial en la salud infantil al apoyar la resistencia a los patógenos, la maduración intestinal, la función inmunitaria y el desarrollo cognitivo . Este compuesto está formado por ácido siálico unido a la lactosa, lo que lo convierte en un nutriente vital para los neonatos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 6’-Sialil lactosa puede sintetizarse enzimáticamente utilizando sialidasas. Por ejemplo, se ha demostrado que una sialidasa de Bacteroides fragilis NCTC9343 posee una excelente actividad de transglucosilación para la síntesis de oligosacáridos de la leche materna sialilados . La enzima transfiere sialil del dímero o oligómero de ácido siálico a la lactosa con alta eficiencia y estricta regioselectividad α2-6. Las condiciones óptimas incluyen el uso de 40 mM de dímero de ácido siálico y 1 M de lactosa a pH 6.5 y 50 °C durante 10 minutos .

Métodos de producción industrial: La ingeniería metabólica de Bacillus subtilis se ha empleado para la síntesis de novo de 6’-Sialil lactosa. Mediante la expresión heteróloga de genes como neuC, neuB, neuA y pst6, Bacillus subtilis puede producir 6’-Sialil lactosa a títulos significativos. Se han utilizado estrategias como la modificación enzimática, la sustitución del promotor y la inhibición de las vías de competencia para optimizar la producción, alcanzando títulos de hasta 15,0 g/L en fermentadores de 3 L .

Análisis De Reacciones Químicas

Tipos de reacciones: 6’-Sialil lactosa sufre diversas reacciones químicas, incluida la hidrólisis, la isomerización y la transglucosilación. En condiciones ácidas, se hidroliza en ácido siálico y lactosa . En soluciones neutras, permanece estable durante meses, mientras que en soluciones débilmente alcalinas, se isomeriza a 6’-Sialil lactulosa .

Reactivos y condiciones comunes:

Hidrólisis: Las condiciones ácidas (por ejemplo, ácido clorhídrico) conducen a la descomposición de 6’-Sialil lactosa en sus componentes.

Isomerización: Las condiciones débilmente alcalinas facilitan la conversión a 6’-Sialil lactulosa.

Productos principales:

Hidrólisis: Ácido siálico y lactosa.

Isomerización: 6’-Sialil lactulosa.

Aplicaciones Científicas De Investigación

Immunological Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of 6'-SL, particularly in mitigating ototoxicity caused by aminoglycoside antibiotics like neomycin. In a mouse model, systemic administration of 6'-SL significantly reduced hearing loss and macrophage activation in the cochlea, suggesting its potential as a therapeutic agent against drug-induced ototoxicity. The treatment also decreased levels of pro-inflammatory cytokines such as interleukin-1β, indicating a protective role against inflammation in the auditory system .

Mechanism of Action

The mechanism behind these effects is linked to sialylation, which plays a crucial role in modulating immune responses. Sialic acids are recognized by the innate immune system as inhibitory signals, helping to regulate macrophage activity and prevent excessive inflammation .

Nutritional Applications

Infant Nutrition

6'-SL is being explored as an ingredient in infant formulas and toddler foods due to its GRAS (Generally Recognized As Safe) status. It is incorporated into various products such as meal replacement drinks and enteral feeding formulas . The oligosaccharide's resistance to digestion allows it to reach the gut intact, where it can support beneficial gut microbiota and enhance nutrient absorption.

Table: Intended Uses of this compound

| Product Type | Use Level (g/kg or g/L) |

|---|---|

| Toddler milks | 0.4 |

| Infant cereals | 1.5 |

| Meal replacement drinks for adults | 2.28 |

| Enteral tube feeds | 3.8 |

| Non-carbonated drinks | 0.7 |

Neurodevelopmental Applications

Cognitive Benefits

Research indicates that early exposure to 6'-SL can positively influence brain development. A study showed that mice reared with diets rich in 6'-SL exhibited improved cognitive functions such as attention and memory compared to those without it. The presence of this oligosaccharide during lactation was linked to increased levels of brain gangliosides, which are crucial for neural development .

Gut-Brain Axis Interaction

The beneficial effects on neurodevelopment may be mediated through the gut-brain axis, where gut microbiota play a pivotal role. Changes in gut microbiota composition due to 6'-SL supplementation could lead to enhanced cognitive outcomes later in life .

Performance Enhancement Applications

Exercise Performance

Emerging research suggests that 6'-SL may enhance exercise performance by affecting muscle mass and strength. A study demonstrated that mice supplemented with 6'-SL showed increased running distances and improved muscle fiber size compared to control groups . This finding opens avenues for exploring the use of 6'-SL in sports nutrition and performance enhancement.

Mecanismo De Acción

6’-Sialil lactosa ejerce sus efectos a través de varios objetivos y vías moleculares:

Función inmunitaria: Apoya la función inmunitaria al prevenir la unión de patógenos al revestimiento intestinal.

Desarrollo cognitivo: Contribuye al desarrollo cerebral y cognitivo al proporcionar nutrientes esenciales durante el período neonatal.

Efectos antiinflamatorios: Modula las respuestas inflamatorias al inhibir vías como MAPK y NF-κB, y al apoyar las uniones endoteliales.

Comparación Con Compuestos Similares

6’-Sialil lactosa se compara a menudo con otros oligosacáridos de la leche materna sialilados, como 3’-Sialil lactosa. Ambos compuestos comparten estructuras similares pero difieren en la posición del enlace del ácido siálico:

3’-Sialil lactosa: El ácido siálico está unido al tercer carbono de la lactosa.

6’-Sialil lactosa: El ácido siálico está unido al sexto carbono de la lactosa.

Singularidad: 6’-Sialil lactosa es única en su enlace α2-6 específico, que proporciona funciones biológicas distintas y estabilidad en diversas condiciones .

Compuestos similares:

- 3’-Sialil lactosa

- 6’-Sialil lactulosa

En conclusión, 6’-Sialil lactosa es un compuesto vital con funciones significativas en la salud infantil, la investigación científica y las aplicaciones industriales. Sus propiedades únicas y sus diversas aplicaciones lo convierten en un tema de estudio valioso en varios campos.

Actividad Biológica

6'-Sialyllactose (6'-SL) is a human milk oligosaccharide (HMO) that plays a significant role in various biological activities, particularly in neurodevelopment, immune modulation, and metabolic enhancement. This article explores the biological activity of 6'-SL, summarizing key research findings, case studies, and relevant data.

Overview of this compound

6'-SL is a sialylated disaccharide composed of lactose and sialic acid, predominantly found in human breast milk. It has been identified as crucial for infant development due to its non-digestible properties and its ability to modulate gut microbiota. The molecular formula of 6'-SL is C23H39NO19, with a molecular weight of 633.55 g/mol.

1. Neurodevelopmental Benefits

Recent studies have highlighted the neuroprotective effects of 6'-SL during early life. Research conducted by Hauser et al. demonstrated that dietary supplementation with 6'-SL in mice significantly improved cognitive functions such as attention, memory, and learning. The absence of 6'-SL was linked to deficits in neurological parameters and increased impulsivity in adult offspring .

Table 1: Effects of this compound on Cognitive Functions in Mice

| Parameter | With 6'-SL | Without 6'-SL |

|---|---|---|

| Attention Task Acquisition | Improved | Delayed |

| Object Recognition | Enhanced | Deficit |

| Locomotor Activity | Normal | Increased |

2. Immune Modulation

6'-SL has been shown to exert anti-inflammatory effects by modulating macrophage activity. A study published in Frontiers in Immunology reported that treatment with 6'-SL reduced neomycin-induced macrophage activation and hearing loss in postnatal mice models . The compound inhibited the expression of pro-inflammatory cytokines such as interleukin-1β and reduced the transcription of desialylating enzymes like neuraminidase 3 in the inner ear.

Case Study: Ototoxicity Amelioration

- Objective: To assess the protective effects of 6'-SL against neomycin-induced ototoxicity.

- Method: Systemic application of 6'-SL in postnatal mice.

- Findings: Significant reduction in hearing loss and inflammation markers in treated groups compared to controls .

3. Metabolic Enhancement

Emerging evidence suggests that 6'-SL may enhance physical performance through metabolic adaptations. A study utilizing Caenorhabditis elegans indicated that sialyllactoses improve endurance by altering energy metabolism and enhancing muscle mitochondrial function . This was corroborated by findings showing increased running distance and time in animal models supplemented with 6'-SL .

Table 2: Impact of this compound on Exercise Performance

| Metric | Control Group | This compound Group |

|---|---|---|

| Total Running Distance (m) | X | Y |

| Exhaustion Time (minutes) | A | B |

| Grip Strength (kg) | C | D |

Safety Profile

The safety of 6'-SL has been assessed by various regulatory bodies including the European Food Safety Authority (EFSA) and the FDA. Studies indicate that it is well-tolerated even at high doses, with no observed adverse effects at levels up to 5 g/kg body weight per day . Its GRAS (Generally Recognized As Safe) status further supports its use in infant formulas and other food products.

Propiedades

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO19/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWYCXKMRSTDSP-GIGDJUIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349248 | |

| Record name | 6'-Sialyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6'-Sialyllactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35890-39-2 | |

| Record name | 6′-Sialyllactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35890-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6'-Sialyllactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-Sialyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-SIALYLLACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU9DTA2WHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6'-Sialyllactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

A: [, , , , ] 6'-Sialyllactose, a naturally occurring oligosaccharide found in human milk, acts as a prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacteria and Bacteroides species. These bacteria then contribute to a healthy gut microbiome, which is associated with various health benefits. Studies have shown that this compound can modulate the gut microbiome composition in formula-fed piglets [] and inhibit the growth of potentially harmful Enterobacteriaceae in vitro [].

A: [, , ] Research suggests potential immunomodulatory effects of this compound. Studies have shown increased Natural Killer cell populations and mesenteric lymph node memory T cell populations in piglets fed with this compound []. Additionally, it can attenuate antigen-antibody complex-induced chemokine release from human intestinal epithelial cell lines [].

A: [] GNE myopathy, a debilitating genetic disease, is characterized by impaired sialic acid biosynthesis. This compound, a source of sialic acid, has shown promising results in a mouse model of GNE myopathy. Oral administration of this compound restored muscle hyposialylation, improved motor function, and ameliorated muscle atrophy and degeneration [].

ANone: The molecular formula of this compound is C23H39NO19 and its molecular weight is 633.54 g/mol.

A: [, , , , , , ] Several analytical techniques are used to characterize and quantify this compound. These include high-performance liquid chromatography (HPLC) coupled with various detection methods such as mass spectrometry (MS) [, , ], pulsed amperometric detection (PAD) [, , ], and fluorescence detection (FLD) []. Nuclear magnetic resonance (NMR) spectroscopy is also used for structural elucidation [].

ANone: While the provided research focuses on the biological effects and analytical methods for this compound, limited information is available regarding its stability in various formulations. This aspect would require further investigation.

ANone: this compound is not known to possess catalytic properties and is not typically used in catalytic applications.

A: [, ] Yes, molecular docking simulations have been employed to investigate the binding interactions of this compound with proteins, such as the SARS-CoV-2 spike receptor binding domain []. Additionally, in silico studies have explored the binding mechanisms of aptamers designed to target this compound [].

A: [, , ] The position of sialic acid linkage to lactose influences the biological activity. For example, this compound binds to different receptors than 3'-Sialyllactose and elicits distinct downstream effects []. This difference is also observed in their interaction with human rotaviruses, where a mixture of 3'-Sialyllactose and this compound exhibits stronger antiviral activity than either compound alone [].

ANone: The provided research primarily focuses on the biological functions and analytical methods for this compound. Further research is necessary to explore formulation strategies that enhance its stability and bioavailability.

ANone: Specific information regarding SHE regulations for this compound is not available in the provided research articles. As with any chemical, appropriate safety protocols should be followed when handling and using it.

A: [] Research indicates that this compound can be absorbed into the systemic circulation following oral administration. A study in rats demonstrated the presence of this compound in plasma and urine after oral ingestion, suggesting intestinal absorption and subsequent excretion [].

A: [, , , ] Various in vitro models have been utilized to investigate the biological effects of this compound, including:

- Bacterial cultures: Growth studies of individual Enterobacteriaceae strains and fecal consortia [, ].

- Human intestinal epithelial cell lines (T84, HT-29): Assessing the impact of this compound on chemokine release in response to immune stimuli [].

- Mesenchymal stem cells: Examining the influence of this compound on cell viability, proliferation, and differentiation [].

A: [, , , ] Several animal models, particularly piglets and rodents, have been used to study this compound:

- Piglets: Investigating the effects on gut microbiota composition, immune cell populations, and susceptibility to rotavirus infection [, ].

- Mice: Assessing the therapeutic potential of this compound in a GNE myopathy model [].

- Rats: Studying the absorption, metabolism, and excretion of this compound [].

ANone: Specific information on resistance mechanisms or cross-resistance related to this compound is limited in the provided research. Further studies are needed to investigate these aspects.

ANone: While the provided research focuses on the beneficial effects of this compound, comprehensive toxicological studies are crucial to fully assess its safety profile, especially for long-term consumption.

ANone: this compound is a naturally occurring oligosaccharide found in human milk, not a synthetic drug. Therefore, the concept of drug delivery and targeting does not directly apply.

A: [, , , , , ] Several analytical techniques are commonly employed for the quantification and characterization of this compound, including:

- Mass Spectrometry (MS): Provides high sensitivity and specificity for identification and quantification [, , ].

- Pulsed Amperometric Detection (PAD): A sensitive electrochemical detection method for carbohydrates [, ].

- Fluorescence Detection (FLD): Requires derivatization with a fluorescent tag for detection [].

ANone: Specific research on the environmental impact and degradation pathways of this compound is limited. Further studies are required to evaluate its potential ecological effects.

ANone: While the research highlights the importance of this compound in various biological contexts, specific studies on its dissolution rate and solubility in different media are not extensively covered. Further research is needed to explore these physicochemical properties.

A: [, , ] Validation of analytical methods for this compound typically involves assessing:

ANone: Specific information on quality control and assurance measures for the production and distribution of this compound is limited in the provided research and would require further investigation.

ANone: While this compound is a component of human milk and generally considered safe, further research is needed to fully understand its potential immunogenicity, particularly when administered in higher doses or to specific populations.

ANone: The concepts of drug-transporter interactions, drug-metabolizing enzyme induction or inhibition, and biocompatibility are more relevant to pharmaceutical drugs than to this compound, a naturally occurring oligosaccharide.

A: [, ] Yes, other HMOs and prebiotic oligosaccharides can be considered as alternatives or complements to this compound in promoting a healthy gut microbiome. Examples include:

- 2'-Fucosyllactose: Another abundant HMO with prebiotic and immunomodulatory effects [, , ].

- Lacto-N-neotetraose: An HMO that promotes intestinal barrier function and influences gut microbiota composition [].

- Galacto-oligosaccharides (GOS): Prebiotic ingredients commonly added to infant formula [, ].

- Fructo-oligosaccharides (FOS): Another type of prebiotic often found in infant formulas and some foods [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.